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Compound of Interest

Compound Name: 6,7-Dimethoxyflavone

CAS No.: 26964-27-2

Cat. No.: B3050560 Get Quote

Executive Summary
6,7-Dimethoxyflavone (6,7-DMF) is a synthetic and naturally occurring flavonoid derivative

(CAS: 26964-27-2) that serves as a critical structural scaffold for bioactive compounds such as

Mosloflavone (5-hydroxy-6,7-dimethoxyflavone) and Cirsimaritin (5,4'-dihydroxy-6,7-
dimethoxyflavone). Unlike the widely abundant 5,7-dimethoxyflavone (found in Kaempferia

parviflora), the 6,7-substitution pattern imparts unique physicochemical properties, specifically

altering metabolic stability and binding affinity for nuclear receptors and ion channels.

Primary in vitro utility includes:

Neuropharmacology: Modulation of GABA-A receptors and voltage-gated ion channels

(calcium/serotonin modulation).

Anti-Inflammatory Signaling: Inhibition of NF-

B activation, often studied via its 5-hydroxy derivative.

Metabolic Stability: The 6,7-dimethoxy motif provides resistance to A-ring metabolism,

making it a valuable probe for structure-activity relationship (SAR) studies involving CYP

inhibition (specifically Aromatase/CYP19).
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The biological activity of 6,7-DMF is strictly dependent on proper solubilization. The vicinal

methoxy groups at positions 6 and 7 increase lipophilicity compared to hydroxyflavones but can

lead to precipitation in aqueous media if not handled correctly.

Chemical Identity[2]
IUPAC Name: 6,7-dimethoxy-2-phenylchromen-4-one

CAS Number: 26964-27-2

Molecular Formula:

Molecular Weight: 282.29 g/mol

Solubilization Protocol (Self-Validating)
To ensure reproducibility in cell-based assays, follow this "Stock-to-Working" dilution protocol to

prevent micro-precipitation.

Primary Stock (100 mM): Dissolve 28.2 mg of 6,7-DMF in 1 mL of anhydrous DMSO (biotech

grade,

99.9%). Vortex for 60 seconds. Validation: Solution must be optically clear with no turbidity.

Aliquot & Storage: Aliquot into 50

L volumes in amber tubes to prevent freeze-thaw cycles. Store at -20°C (stable for 6
months).

Working Solution (Intermediate): Dilute 1:100 in serum-free media to create a 1 mM

intermediate. Critical Step: Add the DMSO stock dropwise to the media while vortexing.

Final Treatment: Dilute the intermediate to the final assay concentration (typically 1–50

M). Ensure final DMSO concentration is

to avoid solvent toxicity.
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Neuromodulation & Ion Channel Regulation
The 6,7-oxygenation pattern is a pharmacophore often associated with anxiolytic and

neuroprotective activity. Unlike 5,7-substituted flavones, the 6,7-dimethoxy motif reduces steric

hindrance near the B-ring attachment, potentially altering binding to the benzodiazepine site of

GABA-A receptors.

Mechanism: 6,7-DMF and its derivatives (e.g., Mosloflavone) act as partial agonists or

positive allosteric modulators (PAMs) at the GABA-A receptor.

Downstream Effect: Hyperpolarization of the neuronal membrane, reduced excitability, and

protection against excitotoxicity.

Anti-Inflammatory Pathway (NF- B Inhibition)
Research on the 6,7-DMF scaffold (specifically the 5-hydroxy derivative, Mosloflavone)

demonstrates potent inhibition of the NF-

B signaling cascade.

Target: Inhibition of IKK complex phosphorylation.

Outcome: Prevention of I

B

degradation, blocking the nuclear translocation of the p65/p50 complex.

Biomarkers: Reduction in iNOS (Nitric Oxide Synthase) and COX-2 expression.

Visualization: NF-

B Inhibition Pathway
The following diagram illustrates the intervention point of 6,7-DMF derivatives within the

inflammatory cascade.
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Caption: Mechanism of Action: 6,7-Dimethoxyflavone scaffold prevents IKK activation, halting

NF-κB translocation.

Aromatase (CYP19) Inhibition
Methoxylation at the 6 and 7 positions provides resistance to metabolic conjugation

(glucuronidation/sulfation) that typically deactivates hydroxyflavones.

Activity: 6,7-DMF derivatives exhibit competitive inhibition of Aromatase (CYP19), the

enzyme responsible for estrogen biosynthesis.

Relevance: This makes the scaffold a candidate for hormone-dependent cancer research

(e.g., MCF-7 breast cancer lines).[1]

Experimental Protocols
Cell Viability & Cytotoxicity (MTT Assay)
Purpose: Determine the

to ensure non-toxic concentrations are used for mechanistic studies.

Materials:

Cell Line: RAW 264.7 (Macrophages) or MCF-7 (Breast Cancer).

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Workflow:

Seeding: Plate cells at

cells/well in a 96-well plate. Incubate for 24h.

Treatment: Treat cells with 6,7-DMF (0, 5, 10, 25, 50, 100

M) for 24h or 48h. Include a Vehicle Control (0.1% DMSO).

MTT Addition: Add 20
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L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.

Solubilization: Aspirate supernatant and dissolve formazan crystals in 150

L DMSO.

Measurement: Read absorbance at 570 nm.

Calculation:

.

Nitric Oxide (NO) Inhibition Assay (Anti-Inflammatory)
Purpose: Quantify the efficacy of 6,7-DMF in suppressing LPS-induced inflammation.

Step-by-Step Workflow:

Induction: Pre-treat RAW 264.7 cells with 6,7-DMF (10–50

M) for 1 hour.

Stimulation: Add LPS (1

g/mL) and incubate for 24 hours.

Griess Reaction:

Mix 100

L of culture supernatant with 100

L of Griess reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).

Quantification: Incubate for 10 min at room temperature (protected from light). Measure

absorbance at 540 nm.

Standard Curve: Calculate NO concentration using a sodium nitrite standard curve.

Comparative Data: 6,7-DMF vs. Analogs
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The following table highlights why a researcher might choose 6,7-DMF over other isomers.

Compound
Substitution
Pattern

Primary In Vitro
Activity

Metabolic Stability

6,7-Dimethoxyflavone 6,7-OMe
Neuroprotection,

Aromatase Inhibition

High (Resistant to A-

ring metabolism)

5,7-Dimethoxyflavone 5,7-OMe

Metabolic Regulation

(PPAR

), BCRP Inhibition

Moderate

7,8-Dihydroxyflavone 7,8-OH
TrkB Agonist (BDNF

mimetic)

Low (Rapidly

metabolized)

Cirsimaritin 5,4'-OH, 6,7-OMe

Potent Anti-cancer,

Adenosine Receptor

Antagonist

Moderate

Diagrammatic Experimental Workflow

Readout Assays

6,7-DMF Stock
(100mM in DMSO)

Serial Dilution
(Serum-Free Media)

1:100 Intermediate Cell Culture
(RAW 264.7 / MCF-7)

Treatment (1-50 µM)

MTT Assay
(Viability/Toxicity)

24-48h

Griess Assay
(NO Production)

Supernatant

Western Blot
(p-p65, COX-2)

Lysate

Click to download full resolution via product page

Caption: Validated workflow for assessing 6,7-Dimethoxyflavone activity in vitro.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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